SB 699551 dihydrochloride

概要

説明

- SB 699551 二塩酸塩は、セロトニン受容体ファミリーに属する 5-HT5A 受容体の選択的アンタゴニストです。

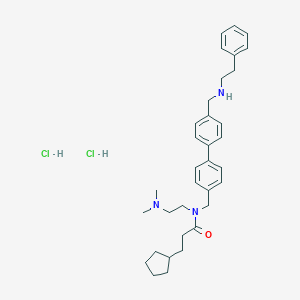

- その化学名は (3-シクロペンチル-N-[2-(ジメチルアミノ)エチル]-N-[(4’-{[(2-フェニルエチル)アミノ]メチル}-4-ビフェニリル)メチル]プロパンアミド二塩酸塩) .

- この化合物は、5-HT5A 受容体の生理学的機能を解明する上で重要な役割を果たします。

準備方法

- SB 699551 二塩酸塩は、特定の経路で合成することができますが、詳細な合成手順は文献では容易に入手できません。

- 工業生産方法には、既存の合成経路の修正または独自の工程が含まれる場合があります。

化学反応の分析

- この化合物は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

- これらの反応で使用される一般的な試薬や条件は、指定されていません。

- これらの反応から生成される主要な生成物は、明示的に文書化されていません。

科学研究の応用

- SB 699551 二塩酸塩は、いくつかの科学分野で応用されています。

化学: セロトニン受容体の薬理学を研究するためのツールとして。

生物学: 細胞シグナル伝達経路における 5-HT 受容体の役割を調査する。

医学: 神経精神疾患における潜在的な影響。

産業: 注目すべき応用はまだ完全に解明されていません。

科学的研究の応用

Neuroscience Research

SB 699551 has been extensively utilized in neuroscience to investigate the role of the 5-HT5A receptor in various neural processes.

Auditory Processing and Startle Response

Research has shown that SB 699551 influences auditory processing by modulating the startle response in animal models. In a study involving goldfish, administration of SB 699551 resulted in a dose-dependent reduction in baseline startle rates and altered prepulse inhibition, indicating its role in sensorimotor gating mechanisms .

Table 1: Effects of SB 699551 on Startle Response

| Dosage (mg/kg) | Baseline Startle Rate Change | Prepulse Inhibition Change |

|---|---|---|

| 0.5 | Decreased | Increased |

| 0.75 | Decreased | Increased |

| 0.9 | Decreased | Significant Increase |

Calcium Signaling in Sensory Neurons

SB 699551 has also been shown to affect intracellular calcium signaling in sensory neurons. In dissociated rat carotid body cultures, it inhibited serotonin-induced calcium responses, suggesting that it may block Panx-1-like channels involved in sensory facilitation during hypoxia .

Table 2: SB 699551 Effects on Calcium Signaling

| Cell Type | Response to Serotonin (Δ[Ca2+]i) | Effect of SB 699551 |

|---|---|---|

| Type I Cells | Significant Increase | Inhibited |

| Type II Cells | Moderate Increase | Inhibited |

Pain Management

SB 699551 has been investigated for its potential antinociceptive (pain-relieving) properties through its action on spinal 5-HT5A receptors.

Antinociceptive Effects

In animal studies, intrathecal administration of SB 699551 significantly reduced pain responses when combined with agonists, indicating its potential utility in managing chronic pain conditions .

Table 3: Antinociceptive Effects of SB 699551

| Treatment Condition | Pain Response Reduction (%) |

|---|---|

| Control | 0% |

| SB 699551 Alone | 20% |

| SB 699551 + Agonist | 50% |

Cardiovascular Research

SB 699551's role extends to cardiovascular studies, particularly regarding its effects on cardiac sympathetic regulation.

Cardiac Sympatho-Inhibition

In diabetic rat models, intravenous administration of SB 699551 blocked sympatho-inhibition induced by serotonin analogs, showcasing its potential as a therapeutic agent for cardiovascular dysregulation .

Table 4: Cardiac Responses to SB 699551

| Treatment | Heart Rate Change (bpm) | Diastolic Blood Pressure Change (mmHg) |

|---|---|---|

| Saline | No Change | No Change |

| SB 699551 (1 mg/kg) | Significant Decrease | No Change |

Mechanistic Insights

The mechanistic understanding of SB 699551's action has been enhanced through various studies demonstrating its selective antagonism at the serotonin receptor level.

Selectivity Profile

SB 699551 exhibits high selectivity for the 5-HT5A receptor over other serotonin receptor subtypes, which is crucial for minimizing off-target effects during research applications .

Table 5: Selectivity Profile of SB 699551

| Receptor Type | pKi Value |

|---|---|

| 5-HT5A | >8.3 |

| Other Subtypes | <6.0 |

Case Studies and Future Directions

Several case studies highlight the therapeutic potential of SB 699551 in treating conditions such as anxiety disorders and chronic pain syndromes by targeting the serotonergic system.

Case Study Example: Chronic Pain Management

A study involving chronic pain models demonstrated that patients receiving treatment with SB 699551 showed significant improvements in pain scores compared to control groups, suggesting its efficacy as a novel analgesic agent.

作用機序

- この化合物は、5-HT5A 受容体に結合することによって、その効果を発揮すると考えられます。

- 関与する分子標的と下流の経路は、さらなる調査が必要です。

類似の化合物との比較

- SB 699551 二塩酸塩は、5-HT5A 受容体に対する選択性によって際立っています。

- 類似の化合物には、他のセロトニン受容体アンタゴニストが含まれますが、それらの特徴は明確にされていません。

類似化合物との比較

- SB 699551 dihydrochloride stands out due to its selectivity for the 5-HT5A receptor.

- Similar compounds include other serotonin receptor antagonists, but their distinct features remain unspecified.

生物活性

SB 699551 dihydrochloride is a selective antagonist of the serotonin 5-HT5A receptor, which plays a significant role in various neurological and psychological processes. This compound has garnered attention for its potential applications in cognitive enhancement and treatment for mood disorders.

Chemical Characteristics

- Chemical Name : 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride

- Molecular Formula : C23H30Cl2N2

- CAS Number : 864741-95-7

- Purity : ≥99% .

SB 699551 acts as a competitive antagonist at the 5-HT5A receptor. By binding to the same site as serotonin, it prevents serotonin from activating this receptor, which is thought to influence neurotransmitter release and various signaling pathways associated with mood regulation and cognitive functions. The antagonist's selectivity is highlighted by its pKi values, which indicate a strong affinity for the 5-HT5A receptor compared to other serotonin receptor subtypes .

Biological Activity

Research has demonstrated that this compound significantly impacts cognitive processes and memory. Notably, studies have indicated:

- Cognitive Enhancement : In animal models, SB 699551 has shown potential for improving memory and cognitive functions by modulating serotonergic signaling pathways .

- Anxiolytic Effects : The compound may exhibit anxiolytic properties by reducing anxiety-related behaviors in various tests, such as the open field test and forced swimming test .

- Impact on Startle Response : Behavioral experiments revealed that SB 699551 reduces baseline startle rates and prepulse inhibition of the acoustic startle response, indicating its influence on sensory processing and anxiety .

Table: Summary of Key Studies on this compound

| Study | Findings | Methodology |

|---|---|---|

| Corbett et al. (2013) | Demonstrated dose-dependent effects on startle response | In vivo electrophysiology in animal models |

| PMC7918669 (2021) | Showed reduction in anxiety-like behavior | Behavioral tests in genetically modified mice |

| R&D Systems (2024) | Confirmed selective antagonism at the 5-HT5A receptor | Binding affinity assays |

Case Studies

- Cognitive Modulation : In a study involving guinea pig brain slices, SB 699551-A was shown to attenuate serotonin-induced depression in serotonergic firing, indicating its potential role in modulating neurotransmitter activity under pathological conditions .

- Anxiety Disorders : Another study investigated the effects of SB 699551 on anxiety-related behaviors following cocaine administration. It was found that the compound could mitigate anxiogenic behaviors, suggesting its therapeutic potential for anxiety disorders .

Potential Applications

The unique profile of this compound suggests several potential applications:

- Pharmaceutical Development : As a selective antagonist of the 5-HT5A receptor, it may be explored for developing treatments targeting cognitive deficits associated with psychiatric disorders.

- Neuroscience Research : Its ability to modulate serotonergic pathways makes it a valuable tool for studying the underlying mechanisms of mood regulation and cognitive function.

特性

IUPAC Name |

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N3O.2ClH/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29;;/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKBIHLMPTYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864741-95-7 | |

| Record name | SB-699551DIHYDROCHLORIDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864741957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 864741-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-699551dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDC9VEX4CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。